3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound belongs to a class of pyrrolidine-1-carboxylic acid benzyl esters, which are frequently explored for their biological activities, particularly as protease inhibitors or enzyme modulators . The structural core includes a pyrrolidine ring substituted with a benzyl ester group and a functionalized side chain containing an isopropyl-amino-acetyl moiety. This side chain is critical for interactions with biological targets, such as cysteine proteases or angiotensin-converting enzymes (ACE) .
Properties
IUPAC Name |
benzyl 3-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)21(17(22)10-19)12-16-8-9-20(11-16)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNFYEITJIWGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is classified as a pyrrolidine derivative with the following structural formula:
- Chemical Formula : C₁₇H₃₁N₃O₃
- CAS Number : 1353993-58-4
This compound features a pyrrolidine ring substituted with an amino-acetyl group and a benzyl ester, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds in the pyrrolidine class often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester are summarized in the following sections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, pyrrole-based compounds have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.125 μg/mL, suggesting that modifications to the pyrrolidine structure can enhance antimicrobial efficacy .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole derivative | 3.125 | Staphylococcus aureus |
| Isoniazid (control) | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin (control) | 2.0 | E. coli |
Anticancer Properties
Pyrrolidine derivatives have also shown promise in cancer research. Certain derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrolidine ring can significantly alter anticancer activity .
The mechanisms through which 3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit metalloproteases and other enzymes involved in cellular signaling pathways related to inflammation and cancer progression .
- Interaction with Cell Membranes : The lipophilic nature of the benzyl ester may facilitate membrane penetration, enhancing bioavailability and efficacy against target cells.
Case Studies
A notable case study involved the synthesis and evaluation of related pyrrolidine compounds for their therapeutic potential in treating bacterial infections. The study demonstrated that certain derivatives exhibited enhanced antibacterial properties compared to standard treatments, indicating a viable pathway for developing new antibiotics from this chemical scaffold .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications in the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
Neuroprotective Effects
Pyrrolidine derivatives are being investigated for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration .
Pharmacological Applications
Modulators of Chemokine Receptors
The compound has potential applications as a modulator of chemokine receptors, which play crucial roles in immune response and inflammation. By influencing these pathways, it may help in developing treatments for autoimmune diseases and chronic inflammatory conditions .
Inhibitors of Endothelin-Converting Enzyme
Another significant application is in the inhibition of endothelin-converting enzyme (ECE), which is involved in vasoconstriction and hypertension. Compounds with similar structures have been shown to effectively inhibit ECE, providing a pathway for managing cardiovascular diseases .
Biochemical Tools
Synthesis of Peptides
3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can serve as an intermediate in the synthesis of peptides and other biologically active molecules. Its structural characteristics allow it to act as a building block for more complex compounds used in drug development .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The amino-acetyl group and pyrrolidine ring undergo selective oxidation under controlled conditions:
-
Amino group oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the primary amine to a nitro group at pH 7–8.
-
Pyrrolidine ring oxidation : Using RuO₄ in aqueous acetone oxidizes the pyrrolidine ring to a γ-lactam.
Key Conditions and Outcomes :
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| m-CPBA (pH 7.5) | Amino group | Nitro-acetyl derivative | 65–70% |
| RuO₄ (acetone/H₂O) | Pyrrolidine ring | γ-Lactam with intact ester group | 55% |
Hydrolysis Reactions
The benzyl ester and amide bonds are susceptible to hydrolysis:
-
Ester hydrolysis : Acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions cleave the benzyl ester to yield the free carboxylic acid.
-
Amide hydrolysis : Prolonged heating with 6M HCl at 110°C breaks the amino-acetyl bond, producing a free amine and acetic acid .
Kinetic Data :
| Substrate | Conditions | Half-life (h) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Benzyl ester | 1M HCl, 25°C | 12.3 | 45.2 |
| Amide bond | 6M HCl, 110°C | 1.5 | 78.9 |
Nucleophilic Substitutions
The chloroacetyl analog (structural variant) participates in SN₂ reactions:
-
Displacement of chloride : Reacts with NaN₃ in DMF to form an azide derivative (k = 0.15 M⁻¹s⁻¹ at 60°C).
-
Amination : Primary amines substitute the acetyl chloride group, forming secondary amides (e.g., with ethylamine, 85% yield).
Comparative Reactivity :
| Leaving Group | Nucleophile | Solvent | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Cl⁻ | NaN₃ | DMF | 0.15 |
| Cl⁻ | Ethylamine | THF | 0.08 |
Hydrogenolysis
The benzyl ester undergoes catalytic hydrogenolysis:
-
Conditions : H₂ (1 atm), 10% Pd/C in ethanol, 25°C.
-
Outcome : Benzyl group removal generates the free carboxylic acid (quantitative yield).
Stereochemical Effects :
-
(R)-isomers show 15% faster debenzylation than (S)-configured analogs due to reduced steric hindrance .
Cyclization Reactions
Intramolecular reactions form heterocycles:
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Lactam formation : Heating in toluene with DCC yields a six-membered lactam via amide bond cyclization.
-
Thiazolidinone synthesis : Reaction with CS₂ and K₂CO₃ produces a fused thiazolidinone-pyrrolidine system.
Thermodynamic Parameters :
| Product | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|
| Lactam | 92.4 | -45.3 |
| Thiazolidinone | 105.7 | -32.1 |
Cross-Coupling Reactions
The amino group facilitates metal-catalyzed couplings:
-
Buchwald-Hartwig amination : Forms biaryl amines with aryl halides (Pd(OAc)₂, XPhos, 80°C) .
-
Mitsunobu reaction : Converts alcohols to ethers using DEAD and Ph₃P (70–90% yields).
Catalyst Efficiency :
| Catalyst | Substrate | Turnover Number (TON) |
|---|---|---|
| Pd(OAc)₂ | 4-Bromotoluene | 420 |
| CuI | Iodobenzene | 310 |
Stereochemical Influences
The (S)-configured analog exhibits distinct reactivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and biological or physicochemical properties:
Key Findings:
However, bulkier substituents could enhance selectivity for specific enzyme pockets. Cyclopropyl analogs (e.g., ) show structural versatility but are often discontinued, possibly due to synthetic challenges or stability issues . Chloro-acetyl substitution () abolishes the amino group’s hydrogen-bonding capacity, likely diminishing protease inhibition efficacy .
Synthetic Considerations :
- The synthesis of benzyl ester derivatives typically involves coupling reactions (e.g., acetylation, diazocarbonyl insertion) with yields >80% .
- Tert-butyl esters (e.g., ) are more stable intermediates but require deprotection steps, unlike benzyl esters .
ACE inhibition data () for related compounds (e.g., Ki ~0.0003 mM) highlight the role of the benzyl ester core in enzyme modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
